Allyl cinnamate
Overview
Description
Allyl cinnamate: is an organic compound with the molecular formula C₁₂H₁₂O₂ . It is an ester formed from cinnamic acid and allyl alcohol. This compound is known for its pleasant fruity aroma, often described as a mix of peach and apricot. It is used in the flavor and fragrance industry due to its appealing scent.
Mechanism of Action
Target of Action
Allyl cinnamate is a synthetic compound that has been found to exhibit significant antimicrobial activity . The primary targets of this compound are pathogenic fungi and bacteria . It has been suggested that this compound inhibits the action of acetylcholinesterase (AChE) of H. longicornis nymphs .
Mode of Action
This compound interacts with its targets by damaging cell membranes, inhibiting ATPase activity, disrupting energy metabolism, and preventing biofilm formation . It has been reported that this compound can inhibit bacterial growth and reproduction .
Biochemical Pathways
This compound is part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and so on . This pathway plays a central role in plant secondary metabolism .
Pharmacokinetics
Its molecular weight is 1882225 , which may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action include significant antimicrobial activity against pathogenic fungi and bacteria . It also shows a cardioprotective profile by preventing vasoconstriction and reducing the risk of complications of hypertension .
Biochemical Analysis
Biochemical Properties
It is known to interact with cinnamate 4-hydroxylase (C4H), a key enzyme in the biosynthesis of phenylpropanoids . This interaction involves the regioselective para-hydroxylation of trans-cinnamic acid to form p-coumaric acid .
Cellular Effects
Preliminary research suggests that it may have acaricidal activity, indicating potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Allyl cinnamate involves its interaction with C4H. It is thought to support the catalytic hydroxylation activity of C4H, leading to the formation of p-coumaric acid .
Metabolic Pathways
This compound is involved in the phenylpropanoid metabolism pathway, where it interacts with the enzyme C4H
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl cinnamate is typically synthesized through the esterification of cinnamic acid with allyl alcohol. The reaction is catalyzed by concentrated sulfuric acid. The general reaction conditions involve heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Allyl cinnamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cinnamic acid and other oxidation products.
Reduction: Reduction of this compound can yield cinnamyl alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Cinnamic acid and other oxidized derivatives.
Reduction: Cinnamyl alcohol.
Substitution: Various substituted cinnamates depending on the nucleophile used
Scientific Research Applications
Chemistry: Allyl cinnamate is used as a starting material in the synthesis of various organic compounds. It serves as a precursor for the synthesis of more complex molecules in organic chemistry research .
Biology and Medicine: Research has shown that this compound exhibits antimicrobial and antioxidant properties. It has been studied for its potential use in developing new antimicrobial agents and as a natural preservative in food and cosmetic products .
Industry: In the flavor and fragrance industry, this compound is used to impart a fruity aroma to products. It is also used in the formulation of perfumes and scented products .
Comparison with Similar Compounds
Cinnamic acid: The parent compound of allyl cinnamate, known for its antimicrobial and antioxidant properties.
Cinnamyl alcohol: A reduction product of this compound, used in the fragrance industry.
Methyl cinnamate: Another ester of cinnamic acid, used for its fruity aroma in flavors and fragrances.
Uniqueness: this compound is unique due to its specific ester linkage, which imparts a distinct fruity aroma compared to other cinnamate esters. Its combination of antimicrobial and antioxidant properties, along with its pleasant scent, makes it a valuable compound in various applications .
Properties
IUPAC Name |
prop-2-enyl (E)-3-phenylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2-9H,1,10H2/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMITHMNVLRGJU-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301021113 | |
Record name | 2-Propenoic acid, 3-phenyl-, 2-propen-1-yl ester, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301021113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to light yellow, slightly viscous liquid with a peach/apricot odour | |
Record name | Allyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/540/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, Miscible (in ethanol) | |
Record name | Allyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/540/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.050-1.056 | |
Record name | Allyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/540/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
56289-56-6, 1866-31-5 | |
Record name | 2-Propen-1-yl (2E)-3-phenyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56289-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl cinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl cinnamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Propenoic acid, 3-phenyl-, 2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 3-phenyl-, 2-propen-1-yl ester, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301021113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl cinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | prop-2-en-1-yl (2E)-3-phenylprop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLYL CINNAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8149Z51V9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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